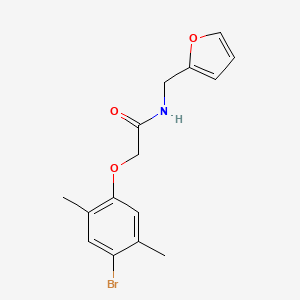
2-(4-bromo-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
描述
2-(4-bromo-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a brominated phenoxy group and a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethylphenol, is brominated using bromine in the presence of a catalyst to yield 4-bromo-2,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(4-bromo-2,5-dimethylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with furan-2-ylmethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(4-bromo-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrogenated phenoxyacetamide derivatives.
Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of anti-inflammatory or anticancer agents.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The brominated phenoxy group and the furan ring could play crucial roles in binding to the target molecules.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- 2-(4-fluoro-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- 2-(4-iodo-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
Uniqueness
2-(4-bromo-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and biological activities.
属性
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-7-14(11(2)6-13(10)16)20-9-15(18)17-8-12-4-3-5-19-12/h3-7H,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSBXTBYOFGXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B3603262.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B3603268.png)
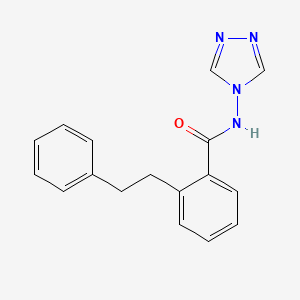
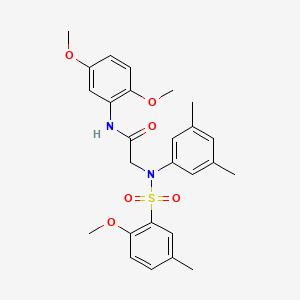
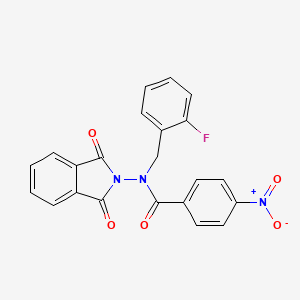
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3603315.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3603317.png)
![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B3603321.png)
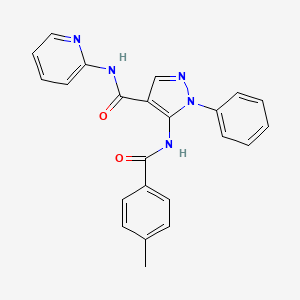
![4-({2-[(2-propylpentanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3603335.png)

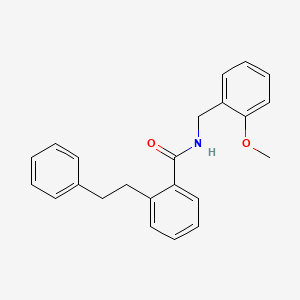
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B3603356.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B3603358.png)
